2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol

描述

Structural Identification and IUPAC Nomenclature

IUPAC Name and Structural Breakdown

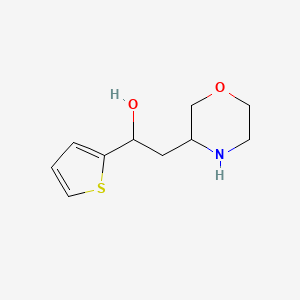

The systematic name 2-(morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol derives from its two primary components:

- Morpholine : A six-membered heterocycle containing one oxygen and one nitrogen atom.

- Thiophene : A five-membered aromatic ring with one sulfur atom.

The ethanol backbone links the morpholine ring at position 3 and the thiophene ring at position 2. This arrangement creates a planar geometry with potential hydrogen-bonding sites from the hydroxyl group and nitrogen/oxygen atoms.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₂S |

| Molecular Weight | 213.30 g/mol |

| CAS Registry Number | 1384427-51-3 |

| Purity (Commercial) | 95% |

| Boiling Point | Not reported |

| Solubility | Likely polar aprotic solvents |

Spectroscopic Characterization

While experimental data for this specific compound is limited, analogous morpholine-thiophene hybrids provide insights:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy :

X-ray crystallography data remains unpublished, but computational models suggest a chair conformation for the morpholine ring and coplanarity between the thiophene and ethanol groups.

属性

IUPAC Name |

2-morpholin-3-yl-1-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c12-9(10-2-1-5-14-10)6-8-7-13-4-3-11-8/h1-2,5,8-9,11-12H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTOKYYKQAEMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes Overview

The synthesis of 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol typically includes three main stages:

Formation of the Morpholine Ring: This step involves the synthesis of the morpholine moiety, commonly achieved via the reaction of diethanolamine with appropriate dehydrating agents to cyclize into the morpholine ring.

Introduction of the Thiophene Ring: The thiophene ring is introduced through cross-coupling reactions such as Suzuki or Stille coupling, employing thiophene boronic acid or stannane derivatives as coupling partners.

Linking the Two Rings via Ethan-1-ol: The final step involves forming the ethan-1-ol linker, generally by nucleophilic substitution reactions that connect the morpholine and thiophene units through a hydroxyethyl bridge.

Detailed Synthetic Procedure

| Step | Reaction Description | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Morpholine ring formation | Diethanolamine + dehydrating agent (e.g., acid chloride or tosyl chloride) | Cyclized morpholine intermediate |

| 2 | Thiophene ring introduction | Suzuki coupling: thiophene boronic acid + halogenated intermediate, Pd catalyst, base, solvent (e.g., toluene) | Formation of thiophene-substituted intermediate |

| 3 | Linkage via ethan-1-ol | Nucleophilic substitution with hydroxyethyl halide or epoxide under basic conditions | Final product this compound |

Industrial Production Considerations

Industrial synthesis optimizes these steps by employing:

Continuous flow reactors to enhance reaction control and scalability.

High-throughput screening for catalyst and condition optimization.

Advanced catalysts to improve yield and selectivity, reducing by-products and waste.

These improvements aim to maximize efficiency, reduce costs, and ensure reproducibility.

Although direct literature on this compound is limited, analogous syntheses of thiophene-containing compounds and morpholine derivatives provide valuable insights:

Cross-coupling reactions involving thiophene derivatives are well-documented, with Suzuki coupling being a reliable method for C-C bond formation under mild conditions.

Morpholine ring formation via diethanolamine cyclization is a standard protocol, widely used in medicinal chemistry for heterocyclic synthesis.

Nucleophilic substitution to introduce hydroxyalkyl linkers is a common strategy to link heterocycles, supported by examples of similar compounds synthesized through this approach.

| Preparation Aspect | Methodology | Key Reagents | Reaction Conditions | Notes |

|---|---|---|---|---|

| Morpholine ring formation | Cyclization of diethanolamine | Diethanolamine, dehydrating agent | Heating under reflux, acidic or basic catalysis | Efficient ring closure step |

| Thiophene ring introduction | Cross-coupling (Suzuki/Stille) | Thiophene boronic acid or stannane, Pd catalyst, base | Mild temperature (50-90°C), inert atmosphere | High selectivity for C-C bond formation |

| Ethan-1-ol linker formation | Nucleophilic substitution | Hydroxyethyl halide or epoxide, base | Room temp to reflux, polar aprotic solvent | Connects morpholine and thiophene moieties |

化学反应分析

Types of Reactions

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiophene ring can be reduced under certain conditions to form a dihydrothiophene derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrothiophene derivatives.

Substitution: Formation of various substituted morpholine derivatives.

科学研究应用

Medicinal Chemistry

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol is primarily studied for its potential as a pharmaceutical intermediate. The morpholine component is known for its nucleophilicity, while the thiophene moiety is prevalent in many biologically active compounds. This combination allows the compound to interact with various biological targets, potentially modulating enzyme activity or receptor binding.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of thiophene exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to modify its structure for specific applications.

| Reaction Type | Description | Example |

|---|---|---|

| Oxidation | Conversion of ethan-1-ol to aldehyde or carboxylic acid | Using KMnO4 or CrO3 |

| Reduction | Formation of dihydrothiophene derivatives | Utilizing LiAlH4 or H2 with a catalyst |

| Substitution | Nucleophilic substitution with alkyl halides or acyl chlorides | In the presence of a base |

Interaction Studies

Research focusing on the binding affinity of this compound to various receptors is crucial for understanding its therapeutic potential. Preliminary studies suggest that it may interact with enzymes involved in metabolic processes, influencing pathways relevant to diseases such as diabetes and cancer.

作用机制

The mechanism of action of 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Analogs with Modified Amine Substituents

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol

- Structure : Replaces morpholine with azepane (a seven-membered saturated ring with one nitrogen atom).

- Molecular Formula: C₁₂H₁₉NOS | Molecular Weight: 225.35 g/mol .

- Reduced hydrogen-bonding capacity compared to morpholine (loss of oxygen atom).

- Applications : Used in life science research, though biological data are unavailable .

(R)-2-(Phenylamino)-1-(thiophen-2-yl)ethan-1-ol

Analogs with Modified Aromatic Rings

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol

- Structure : Replaces thiophene with furan.

- Molecular Formula: C₁₀H₁₅NO₃ | Molecular Weight: 197.23 g/mol .

- Key Differences: Furan’s lower electron density reduces stability under oxidative conditions compared to thiophene.

1-(Thiophen-2-yl)ethan-1-ol

Analogs with Additional Functional Groups

2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol

- Structure : Incorporates a pyrazole ring.

- Molecular Formula : C₉H₁₁N₃OS | Molecular Weight : 209.27 g/mol .

- Key Differences: The pyrazole moiety introduces hydrogen-bonding sites, enhancing target binding in drug design. Amino group enables conjugation with imaging agents or prodrugs .

2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

- Structure : Contains a fluoroethyl-pyrazole group.

- Molecular Formula: Not explicitly stated | CAS: 2098016-29-4 .

- Key Differences: Fluorine atom increases metabolic stability and bioavailability. Potential use in PET imaging due to fluorine-18 isotope compatibility .

Comparative Data Table

Research Implications and Gaps

- Synthetic Challenges: The morpholine-thiophene ethanol derivative’s discontinued status suggests synthetic complexity or scalability issues . Enzymatic methods (e.g., RasADH F205V) used for analogs could be adapted for asymmetric synthesis .

- Biological Potential: Morpholine and thiophene combinations are underexplored in drug discovery. Analogs with pyrazole or fluorine substituents warrant pharmacological screening .

- Data Limitations : Physical properties (e.g., melting point, solubility) and biological activity data for the target compound are absent in the evidence, highlighting a research gap.

生物活性

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol, a compound featuring a morpholine ring and a thiophene moiety, has garnered interest in the field of medicinal chemistry due to its unique structural properties. Its molecular formula is C10H13NOS, with a molecular weight of approximately 197.28 g/mol. This compound's dual functionality suggests potential applications in various biological systems, although specific research on its biological activity is limited.

Biological Activity Overview

While there is a scarcity of direct studies on the biological activity of this specific compound, the presence of morpholine and thiophene rings suggests potential for various pharmacological effects, including:

- Antimicrobial Activity : Similar compounds have been noted for their antibacterial properties. For instance, derivatives containing thiophene and morpholine have shown activity against Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit similar effects .

Comparative Analysis with Related Compounds

| Compound Name | Antibacterial Activity (MIC) | Notes |

|---|---|---|

| 2-Aminoethanol | Not specified | Simpler structure without thiophene/morpholine |

| 3-Thiophenemethanol | Moderate (20–40 µM) | Contains a thiophene ring |

| Morpholinoethylamine | Low | Lacks thiophene; simpler amine structure |

| Thiophenecarbaldehyde | Variable | Primarily used in organic synthesis |

The exact mechanism of action for this compound remains to be elucidated. However, compounds with similar structures often interact with biological targets such as enzymes or receptors. Potential interactions could involve:

- Enzyme Inhibition : Compounds may inhibit bacterial enzymes critical for cell wall synthesis or metabolic pathways.

- Receptor Modulation : The compound might modulate receptor activity, influencing cellular signaling pathways.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are lacking, related research indicates promising avenues:

- Antibacterial Studies : Research on similar morpholine derivatives has demonstrated effective inhibition against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 20 to 70 µM .

- Fragment-Based Drug Discovery : Studies employing fragment-based screening have identified compounds that interact selectively with target proteins, suggesting that derivatives of this compound could be explored for their potential in drug development .

Safety and Handling

Due to the limited research available on the safety profile of this compound, it is recommended to handle it with caution. Similar compounds have been associated with varying degrees of toxicity and skin irritation. Standard laboratory safety protocols should be followed until more comprehensive data is available .

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol?

A general approach involves reductive amination or nucleophilic substitution reactions between morpholine derivatives and thiophene-containing precursors. For example, in analogous syntheses, aldehydes (e.g., thiophene-3-carbaldehyde) are reacted with amine derivatives (e.g., 2-morpholinoethan-1-amine) under reflux conditions in solvents like chloroform or toluene, followed by purification via column chromatography . Adjusting stoichiometry, solvent polarity, and reaction time can optimize yield.

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

Key methods include ¹H NMR , ¹³C NMR , and HRMS. For related morpholine-thiophene hybrids, ¹H NMR typically shows resonances for morpholine protons (δ ~3.6–3.8 ppm as triplets) and thiophene aromatic protons (δ ~7.0–7.3 ppm). ¹³C NMR confirms the morpholine ring (δ ~53–67 ppm) and thiophene carbons (δ ~120–140 ppm). HRMS provides exact mass verification (e.g., [M+H]+ calculated vs. observed) .

Q. What are the solubility properties of this compound, and how do they influence experimental workflows?

The compound is likely polar due to the hydroxyl and morpholine groups, suggesting solubility in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., chloroform). Insolubility in water may necessitate sonication or heating for biological assays. Solvent selection impacts reaction design, purification, and formulation for downstream applications .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side products?

Systematic optimization includes:

- Temperature control : Reflux conditions (e.g., 80–110°C) balance reaction rate and decomposition.

- Catalyst screening : Acidic/basic catalysts (e.g., acetic acid for pH adjustment) enhance imine formation in reductive amination .

- Purification : Gradient elution in column chromatography isolates the target compound from unreacted amines or aldehydes .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Contradictions may arise from tautomerism, residual solvents, or impurities. Mitigation steps:

- Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers).

- HRMS cross-validation : Confirms molecular ion integrity.

- X-ray crystallography : Provides definitive structural assignment, as demonstrated for morpholine derivatives in single-crystal studies .

Q. How do the morpholine and thiophene moieties influence regioselectivity in derivatization reactions?

- Thiophene : Electrophilic substitution favors the 5-position due to electron-rich π-systems.

- Morpholine : The tertiary amine participates in hydrogen bonding or coordination, affecting nucleophilic reactivity. For example, morpholine derivatives undergo alkylation at the nitrogen under basic conditions, while thiophene rings may undergo halogenation or cross-coupling .

Q. What analytical techniques are critical for assessing purity in complex matrices?

- HPLC-DAD/UV : Detects UV-active impurities (λ ~250–300 nm for thiophene).

- LC-MS : Identifies low-abundance byproducts (e.g., oxidation of the hydroxyl group).

- TLC with derivatization : Visualizes non-UV-active impurities using ninhydrin or iodine vapor .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Molecular docking : Screens for binding affinity to targets (e.g., enzymes modulated by morpholine derivatives).

- ADMET prediction : Estimates logP (lipophilicity), metabolic stability, and blood-brain barrier penetration using software like Schrödinger or MOE .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

Refer to SDS guidelines for morpholine/thiophene analogs:

Q. How can researchers validate synthetic reproducibility across labs?

- Detailed procedural logs : Document solvent batch, humidity, and equipment calibration.

- Inter-lab NMR comparison : Share raw spectral data (e.g., δ, coupling constants) to confirm consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。